5-Bromofuran-2-amine
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Overview
Description
5-Bromofuran-2-amine is an organic compound with the molecular formula C4H4BrNO. It is a derivative of furan, where a bromine atom is substituted at the 5th position and an amino group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromofuran-2-amine typically involves the bromination of furan followed by amination. One common method is the bromination of furan to produce 5-bromofuran, which is then subjected to amination to yield this compound. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromofuran-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to produce furan-2-amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PhI(OAc)2 in combination with TEMPO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Produces furan-2-amine.
Substitution: Produces various substituted furan derivatives
Scientific Research Applications
5-Bromofuran-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 5-Bromofuran-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromofuran-2-carbaldehyde
- 5-Bromo-2-furanmethanol
- 2-Amino-5-bromopyridine
Comparison
5-Bromofuran-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromofuran-2-carbaldehyde and 5-Bromo-2-furanmethanol, this compound has an amino group that can participate in additional types of reactions, such as forming amides or imines. Compared to 2-Amino-5-bromopyridine, this compound has a furan ring, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C4H4BrNO |
---|---|
Molecular Weight |
161.98 g/mol |
IUPAC Name |
5-bromofuran-2-amine |
InChI |
InChI=1S/C4H4BrNO/c5-3-1-2-4(6)7-3/h1-2H,6H2 |
InChI Key |
GBMUTNHYLQIPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)N |
Origin of Product |
United States |
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